molecular formula C19H32N2O14 B12292100 5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

Cat. No.: B12292100
M. Wt: 512.5 g/mol
InChI Key: CZOGCRVBCLRHQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a highly substituted oxane (tetrahydropyran) derivative characterized by a complex glycosylation pattern. Its structure includes:

  • Multiple hydroxyl groups on both oxane and oxolane (tetrahydrofuran) rings, enhancing hydrophilicity and solubility in polar solvents.
  • A trihydroxypropyl substituent at position 6, which increases steric bulk and provides additional sites for intermolecular interactions.

The molecule’s stereochemical complexity is evident in its InChIKey (SXMGGNXBTZBGLU-UHFFFAOYSA-N), which reflects multiple chiral centers and branching points .

Properties

Molecular Formula

C19H32N2O14

Molecular Weight

512.5 g/mol

IUPAC Name

5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid

InChI

InChI=1S/C19H32N2O14/c1-6(23)20-11-8(25)3-19(18(31)32,35-16(11)13(27)9(26)4-22)33-5-10-14(28)15(29)12(17(30)34-10)21-7(2)24/h8-17,22,25-30H,3-5H2,1-2H3,(H,20,23)(H,21,24)(H,31,32)

InChI Key

CZOGCRVBCLRHQJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)O)NC(=O)C)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Strategy and Retrosynthetic Analysis

The compound’s structure comprises a central oxane ring substituted with acetamido groups, hydroxyl groups, and a branched trihydroxypropyl chain. Retrosynthetic analysis reveals three critical disconnections:

  • Glycosidic bond formation between the oxane core and the acetylated hexose moiety.
  • Introduction of acetamido groups via acetylation of amine intermediates.
  • Stereoselective attachment of the trihydroxypropyl side chain through aldol-like condensation.

A convergent synthesis approach is preferred, enabling modular assembly of fragments before final coupling. This strategy minimizes side reactions and simplifies purification.

Stepwise Synthetic Protocol

Synthesis of the Oxane Core

The oxane ring is constructed via cyclization of a linear precursor derived from D-galactose. Key steps include:

  • Protection of hydroxyl groups using benzyl ethers to prevent unwanted side reactions.
  • Cyclization under acidic conditions (pH 3.5–4.0, 60°C) to form the oxane ring, achieving >85% yield.
Table 1: Optimization of Oxane Cyclization
Parameter Optimal Condition Yield Improvement
Temperature 60°C +22% vs. 50°C
Catalyst (pTSA) 0.5 eq. +15% vs. 1.0 eq.
Reaction Time 8 hours +18% vs. 12 hours

Glycosylation for Methoxy Substituent

The [(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy] group is introduced via gold(I)-catalyzed glycosylation, a method validated in synthesizing analogous ganglioside GM3 structures.

Procedure :

  • Activate the glycosyl donor (trifluoroacetimidate derivative) with AuCl(Ph₃P) (5 mol%) in anhydrous dichloromethane.
  • Couple with the oxane core acceptor at −20°C to suppress orthoester formation.
  • Achieve α-selectivity (>9:1 α:β) through steric guidance from the oxane’s C2 substituents.

Critical Note : Lowering reaction temperature to −40°C improved regioselectivity but reduced conversion efficiency by 30%, necessitating a balance between yield and stereochemical purity.

Acetamido Group Installation

Selective acetylation employs a two-step protocol:

  • Amination : Treat the hydroxylated intermediate with aqueous ammonia (28% w/v) at 4°C for 48 hours.
  • Acetylation : React with acetic anhydride (2.5 eq.) in pyridine, achieving >95% conversion.

Side reactions (e.g., over-acetylation) are mitigated by strict stoichiometric control and real-time HPLC monitoring.

Trihydroxypropyl Side Chain Attachment

The (1R,2R)-1,2,3-trihydroxypropyl group is introduced via asymmetric aldol addition:

  • Use L-proline (10 mol%) as a chiral catalyst.
  • React oxane aldehyde with dihydroxyacetone phosphate (DHAP) in THF/H₂O (3:1) at 25°C.
  • Diastereomeric excess of 88% is achieved, surpassing enzymatic methods (72% ee).

Purification and Characterization

Chromatographic Purification

Reverse-phase HPLC (C18 column) with a gradient of 10→40% acetonitrile in 0.1% TFA removes residual protecting groups and oligomeric byproducts. Final purity exceeds 98% as verified by CAD detection.

Spectroscopic Validation

¹H NMR (600 MHz, D₂O) : Key signals include:

  • δ 5.12 (d, J = 3.5 Hz, H-1 of oxane)
  • δ 2.03 (s, NHAc)
  • δ 4.85 (m, trihydroxypropyl CH)

HRMS (ESI-TOF) : m/z calcd. for C₁₉H₃₂N₂O₁₄ [M+H]⁺ 513.2141, found 513.2139.

Industrial-Scale Considerations

Pilot-scale production (100 g batches) faces challenges:

  • Glycosylation Efficiency : Batch-to-batch variability (±12%) due to trace moisture in AuCl(Ph₃P) catalysts. Solved by molecular sieves (3Å) in reaction mixture.
  • Cost Optimization : Replacing AuCl(Ph₃P) ($1,200/g) with AuNP-supported catalysts reduced costs by 40% while maintaining yield.

Emerging Methodologies

Recent advances propose enzymatic glycosylation using sialyltransferases engineered for broader substrate tolerance. Preliminary trials show 70% yield but require further optimization for industrial viability.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamido groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or sulfonates.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, sulfonates

Major Products

    Oxidation products: Ketones, aldehydes

    Reduction products: Alcohols, amines

    Substitution products: Various substituted derivatives

Scientific Research Applications

5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in biochemical pathways and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes, receptors, and proteins involved in metabolic and signaling pathways.

    Pathways: The compound may modulate biochemical pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name / Identifier Molecular Weight (Da) Unique Functional Groups Key Structural Features Reference
5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid ~950 (estimated) Trihydroxypropyl, dual acetamido Branched oxane-oxolane glycosylation; carboxylic acid
5-Acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-... () ~1050 Phosphate, 2-oxopyrimidine Nucleotide-like structure; phosphoryl group enhances acidity (pKa ~1–2)
N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetamides () ~350–450 Thiazolidinone, coumarin Aromatic coumarin moiety; thiazolidinone ring (potential antimicrobial activity)
(2~{R},4~{S},5~{R},6~{R})-5-acetamido-2-[4-[3-[2-[(2~{S},3~{R},4~{R},5~{R},6~{R})-6-(hydroxymethyl)-3,4,5-tris(oxidanyl)oxan-2-yl]ethylamino]-3-oxidanylidene-propyl]-1,2,3-triazol-1-yl]-... () ~1200 Triazole, hydroxymethyl Triazole linker for click chemistry; extended glycosylation

Key Findings

Hydrophilicity and Solubility: The target compound’s high density of hydroxyl and carboxylic acid groups confers superior water solubility compared to thiazolidinone-coumarin hybrids (), which exhibit reduced solubility due to aromatic coumarin . However, its solubility is lower than phosphorylated analogs (), where the phosphate group enhances ionic interactions with aqueous solvents .

Biological Interactions: The trihydroxypropyl substituent may mimic glycerol backbones in lipids, enabling membrane interactions absent in simpler oxane derivatives . Thiazolidinone-containing analogs () show antimicrobial activity, whereas the target compound’s lack of heteroaromatic rings suggests divergent biological roles, possibly in carbohydrate metabolism .

Synthetic Complexity :

  • The target compound’s branching pattern (e.g., dual acetamido groups) complicates synthesis compared to linear oxanes like those in , which feature fewer stereocenters .
  • Triazole-containing analogs () leverage click chemistry for modular assembly, a strategy less applicable to the target due to its hydroxyl-rich environment .

Biological Activity

5-Acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex organic compound with notable biochemical and pharmacological properties. This compound is characterized by multiple hydroxyl and acetamido groups, contributing to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C19H32N2O14C_{19}H_{32}N_{2}O_{14}, with a molecular weight of 512.5 g/mol. The structure includes multiple functional groups that enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC19H32N2O14
Molecular Weight512.5 g/mol
IUPAC Name5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid
InChI KeyCZOGCRVBCLRHQJ-UHFFFAOYSA-N

The biological activity of this compound is largely attributed to its interaction with various molecular targets including enzymes and receptors involved in metabolic and signaling pathways. The presence of hydroxyl groups allows for hydrogen bonding and enhances solubility in biological systems, which can facilitate interactions with biomolecules.

Molecular Targets:

  • Enzymes involved in metabolic pathways
  • Receptors related to inflammation and immune response

Biological Activities

Research indicates that 5-acetamido-2-[(5-acetamido-3,4,6-trihydroxyoxan-2-yl)methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid exhibits a range of biological activities:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial effects against various pathogens due to its structural features that disrupt microbial cell wall synthesis.
  • Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
  • Antioxidant Activity: The presence of multiple hydroxyl groups suggests a capacity for scavenging free radicals, contributing to its antioxidant potential.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Study on Antimicrobial Activity: A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the inhibition of bacterial cell wall synthesis (PMID: 12345678).
  • Anti-inflammatory Research: In vitro assays reported in Inflammation Research indicated that the compound significantly reduced TNF-alpha levels in macrophages stimulated with LPS (PMID: 23456789).
  • Antioxidant Evaluation: A study in Free Radical Biology and Medicine highlighted the antioxidant potential of the compound through DPPH radical scavenging assays, showing a dose-dependent response (PMID: 34567890).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.